molecular formula C10H5F5O3 B7996880 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No.: B7996880
M. Wt: 268.14 g/mol
InChI Key: ZZUOZFYYDWWDAI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one is a synthetic organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a pentafluoropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the acylation of 1,3-benzodioxole with a pentafluoropropanone derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with pentafluoropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the continuous flow acylation process can be employed to enhance the efficiency and scalability of the synthesis. This method involves the use of a recyclable heterogeneous catalyst, which allows for continuous production with high selectivity and conversion rates . The unreacted starting materials can be easily separated and recycled, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the pentafluoropropanone group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential anticancer properties.

    Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This is achieved through the modulation of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one is unique due to the presence of the pentafluoropropanone group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific electronic or steric characteristics.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O3/c11-9(12,10(13,14)15)8(16)5-1-2-6-7(3-5)18-4-17-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUOZFYYDWWDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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